N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

SDHI fungicide structure-activity relationship regioisomerism

N-(2,5-Dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide belonging to the 5,6-dihydro-1,4-oxathiine chemical series. This series has been extensively explored for agrochemical fungicide development, particularly as succinate dehydrogenase inhibitors (SDHIs).

Molecular Formula C19H19NO4S
Molecular Weight 357.4 g/mol
Cat. No. B12184847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Molecular FormulaC19H19NO4S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)NC(=O)C2=C(SCCO2)C3=CC=CC=C3
InChIInChI=1S/C19H19NO4S/c1-22-14-8-9-16(23-2)15(12-14)20-19(21)17-18(25-11-10-24-17)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,20,21)
InChIKeyLVZQKGCWWDNQDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,5-Dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Structural Identity and Compound Class Baseline for Informed Procurement


N-(2,5-Dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic carboxamide belonging to the 5,6-dihydro-1,4-oxathiine chemical series. This series has been extensively explored for agrochemical fungicide development, particularly as succinate dehydrogenase inhibitors (SDHIs) [1]. The compound is defined by a 5,6-dihydro-1,4-oxathiine core bearing a 3-phenyl substituent and a 2-carboxamide moiety linked to a 2,5-dimethoxyphenyl ring, distinguishing it from the more common 3-carboxamide regioisomers exemplified by carboxin and oxycarboxin [2].

Why N-(2,5-Dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Cannot Be Trivially Replaced by Other Oxathiine Carboxamides


The oxathiine carboxamide chemotype is exquisitely sensitive to substitution pattern: the position of the carboxamide on the heterocycle (2- vs 3-substituted), the nature of the anilide aryl group (mono- vs di-methoxy, 2,4- vs 2,5-substitution), and the oxidation state of the ring sulfur (sulfide vs sulfone) each govern electronic distribution, steric profile, and hydrogen-bonding capacity [1]. These molecular features directly translate into differential SDH enzyme binding, metabolic stability, and whole-organism efficacy across fungal species [2]. A purchasing decision that treats N-(2,5-dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide as interchangeable with carboxin, oxycarboxin, or other 3-carboxamide analogs risks acquiring a compound with fundamentally divergent biological and physicochemical properties.

N-(2,5-Dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: Quantitative Differentiation Evidence Versus Closest Analogs


Regioisomeric Carboxamide Position: 2-Carboxamide vs 3-Carboxamide Core Configuration

The target compound bears the carboxamide group at the 2-position of the 5,6-dihydro-1,4-oxathiine ring, in contrast to carboxin and oxycarboxin, which are 3-carboxamide regioisomers [1]. This positional shift relocates the hydrogen-bond donor/acceptor pharmacophore relative to the lipophilic 3-phenyl substituent, altering the electrostatic potential surface and the molecular shape recognized by the succinate dehydrogenase ubiquinone-binding site [2].

SDHI fungicide structure-activity relationship regioisomerism

Anilide Substitution Pattern: 2,5-Dimethoxyphenyl vs Unsubstituted or 2-Methoxy Phenyl

The 2,5-dimethoxyphenyl group introduces two electron-donating methoxy substituents that increase the electron density of the anilide ring and add steric bulk relative to the N-phenyl analog (carboxin) or the 2-methoxy mono-substituted derivative [1]. The 2,5-substitution pattern also creates a unique intramolecular hydrogen-bonding environment between the amide N–H and the ortho-methoxy oxygen, which can rigidify the conformation and affect target binding entropy [2].

oxathiine SAR electronic effects lipophilicity modulation

Sulfur Oxidation State: Sulfide vs 4,4-Dioxide (Sulfone) Differentiation

The target compound is the sulfide form; its 4,4-dioxide analog (CAS 1144430-51-2, C19H19NO6S, MW 389.4) exists as a distinct chemical entity with altered polarity, hydrogen-bonding capacity, and metabolic liability . Oxidation from sulfide to sulfone converts the sulfur from a hydrophobic, relatively inert moiety to a polar, hydrogen-bond-accepting group, which can dramatically alter pharmacokinetics and off-target profiles [1].

sulfide-to-sulfone transformation metabolic stability pro-drug strategy

High-Value Application Scenarios for N-(2,5-Dimethoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Informed by Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Expansion of the 2-Carboxamide Oxathiine Series

In agrochemical discovery programs aiming to explore chemical space beyond the 3-carboxamide oxathiine fungicides, this compound serves as a key representative of the under-explored 2-carboxamide regioisomeric series. Its 2,5-dimethoxyphenyl anilide group provides a distinct electronic and steric profile for correlating SDH inhibition potency and species selectivity [1].

Probe Compound for Intramolecular Hydrogen-Bonding Effects on Target Binding

The ortho-methoxy substituent in the 2,5-dimethoxyphenyl moiety can form a six-membered intramolecular hydrogen bond with the amide N–H, pre-organizing the bioactive conformation. This feature makes the compound a valuable tool for studying the entropic contribution to SDH binding, in comparison with analogs lacking the ortho-methoxy group [1].

Synthetic Intermediate for 4,4-Dioxide Derivatives

The sulfide is the direct precursor to the 4,4-dioxide (CAS 1144430-51-2) via oxidation. Researchers requiring the sulfone for biological testing or as a metabolite standard should procure the sulfide and perform controlled oxidation to ensure batch-to-batch consistency .

Physicochemical Property Benchmarking in Heterocyclic Carboxamide Libraries

With its calculated TPSA and LogP values that differ from the carboxin baseline, this compound can serve as a calibration standard for computational models predicting permeability, solubility, and metabolic stability of oxathiine-containing compound libraries [1].

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